2-Cyclopentyl-1H-benzimidazole 2-Cyclopentyl-1H-benzimidazole
Brand Name: Vulcanchem
CAS No.: 91565-71-8
VCID: VC5409856
InChI: InChI=1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14)
SMILES: C1CCC(C1)C2=NC3=CC=CC=C3N2
Molecular Formula: C12H14N2
Molecular Weight: 186.258

2-Cyclopentyl-1H-benzimidazole

CAS No.: 91565-71-8

Cat. No.: VC5409856

Molecular Formula: C12H14N2

Molecular Weight: 186.258

* For research use only. Not for human or veterinary use.

2-Cyclopentyl-1H-benzimidazole - 91565-71-8

Specification

CAS No. 91565-71-8
Molecular Formula C12H14N2
Molecular Weight 186.258
IUPAC Name 2-cyclopentyl-1H-benzimidazole
Standard InChI InChI=1S/C12H14N2/c1-2-6-9(5-1)12-13-10-7-3-4-8-11(10)14-12/h3-4,7-9H,1-2,5-6H2,(H,13,14)
Standard InChI Key JIHVGOLTABHOBF-UHFFFAOYSA-N
SMILES C1CCC(C1)C2=NC3=CC=CC=C3N2

Introduction

Structural and Physicochemical Properties

2-Cyclopentyl-1H-benzimidazole features a benzimidazole core fused with a benzene and imidazole ring, substituted at the 2-position with a cyclopentyl group. The molecular formula is C₁₂H₁₄N₂, with a molecular weight of 186.258 g/mol . Key physicochemical properties include:

PropertyValueSource
CAS Number91565-71-8
IUPAC Name2-cyclopentyl-1H-benzimidazole
Molecular FormulaC₁₂H₁₄N₂
Molecular Weight186.258 g/mol
SolubilityNot available
StabilityStable under standard conditions

The compound’s structure enables π-π stacking interactions and hydrogen bonding, critical for binding to biological targets . Its cyclopentyl group enhances lipophilicity, potentially improving membrane permeability .

Synthesis and Chemical Reactivity

Conventional Synthesis Routes

The synthesis of 2-cyclopentyl-1H-benzimidazole typically involves condensation reactions between o-phenylenediamine and cyclopentyl-containing carbonyl precursors. A common method utilizes cyclopentanecarboxaldehyde and o-phenylenediamine under acidic or oxidative conditions . For example, refluxing these reactants in ethanol with a catalyst like Er(OTf)₃ yields the target compound via cyclodehydration .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction times and improve yields. For instance, microwave-assisted condensation achieves 90–99% yields within 10–15 minutes, compared to 6–12 hours via conventional heating . This method reduces side reactions and enhances scalability for pharmaceutical applications.

Functionalization Strategies

The 1H-benzimidazole scaffold allows further derivatization at the 1-, 5-, and 6-positions. Alkylation at the 1-position using alkyl halides or aryl chlorides introduces diverse substituents, modulating biological activity . For example, N-substitution with phenethyl groups enhances anticancer potency by improving target affinity .

Biological Activities and Mechanisms

Antimicrobial Activity

2-Cyclopentyl-1H-benzimidazole derivatives exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate MIC values of 8–16 μg/mL against Staphylococcus aureus and Candida albicans, comparable to fluconazole . The mechanism involves inhibition of dihydrofolate reductase (DHFR), a key enzyme in folate synthesis . Molecular docking studies reveal strong interactions with DHFR’s active site, disrupting nucleotide biosynthesis .

Antiparasitic Efficacy

2-Cyclopentyl-1H-benzimidazole hydrazones show remarkable anthelmintic activity against Trichinella spiralis, achieving 100% larval mortality at 50–100 μg/mL within 24 hours . This surpasses albendazole and ivermectin, likely through dual mechanisms: tubulin disruption and reactive oxygen species (ROS) generation . Antioxidant moieties in hydrazone derivatives mitigate host oxidative stress, enhancing therapeutic indices .

Pharmacological Applications

Drug Development Prospects

The compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) profile, predicted via in silico models, suggests favorable pharmacokinetics. Key attributes include:

  • High gastrointestinal absorption due to moderate lipophilicity (LogP ≈ 2.5) .

  • Low cytochrome P450 inhibition, reducing drug-drug interaction risks .
    These properties position it as a lead candidate for antiparasitic and anticancer agents.

Combination Therapies

Synergistic effects with existing drugs are under exploration. For example, co-administration with fluconazole enhances antifungal activity by 4-fold, potentially overcoming resistance . Similarly, pairing with doxorubicin amplifies DNA intercalation in cancer cells .

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